4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl It is characterized by the presence of an amino group, a difluoroethoxy group, and a methoxy group attached to a benzoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzoic acid.
Introduction of Difluoroethoxy Group: The hydroxyl group is then substituted with a difluoroethoxy group using a suitable difluoromethylating agent under controlled conditions.
Amination: The resulting intermediate is subjected to amination to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards its targets, while the amino and methoxy groups can modulate its chemical reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethoxy)-3-hydroxybenzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethoxy)-3-chlorobenzoic acid hydrochloride
Uniqueness
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity. The difluoroethoxy group also imparts distinct characteristics, such as increased lipophilicity and metabolic stability, compared to similar compounds.
This detailed article provides a comprehensive overview of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12ClF2NO4 |
---|---|
Molekulargewicht |
283.65 g/mol |
IUPAC-Name |
4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO4.ClH/c1-16-8-4-6(9(14)15)2-3-7(8)17-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
LUMHFLQTOCTYHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.